REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[OH-].[K+].[CH2:17]([OH:19])[CH3:18]>C(OCC)(=O)C>[CH2:17]([O:19][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 7 hrs
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
acidification with HCl, solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
EXTRACTION
|
Details
|
extracted with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica column chromatography in 1% diethyl ether/0.3% formic acid/methylene chloride
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |